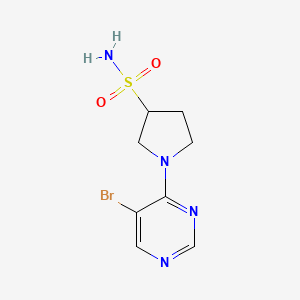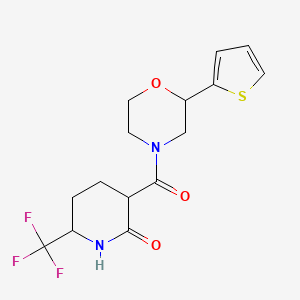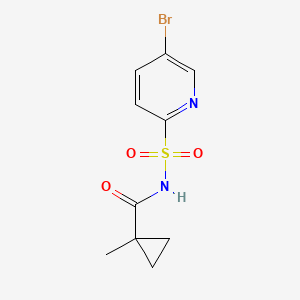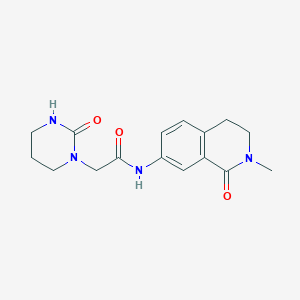![molecular formula C20H23ClN2O2 B7143780 N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7143780.png)
N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexylmethyl group, and a pyridine ring with a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-chlorophenyl-cyclohexylmethanol: This intermediate is synthesized by reacting 3-chlorobenzyl chloride with cyclohexylmagnesium bromide in an ether solvent under reflux conditions.
Formation of 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid: This intermediate is prepared through a series of reactions starting from 2-methylpyridine, involving oxidation and carboxylation steps.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[(3-chlorophenyl)-cyclohexylmethyl]-4-oxo-1H-pyridine-3-carboxamide: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical properties.
N-[(3-bromophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide: Contains a bromine atom instead of chlorine, which may influence its reactivity and interactions with molecular targets.
N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-2-carboxamide: Has the carboxamide group at the 2-position instead of the 3-position, potentially altering its binding affinity and biological effects.
Properties
IUPAC Name |
N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-13-10-18(24)17(12-22-13)20(25)23-19(14-6-3-2-4-7-14)15-8-5-9-16(21)11-15/h5,8-12,14,19H,2-4,6-7H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCHKJQCGIHORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2CCCCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7143705.png)

![4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7143727.png)

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B7143745.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thiophen-2-ylmorpholin-4-yl)propan-1-one](/img/structure/B7143750.png)


![2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7143772.png)



![5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide](/img/structure/B7143804.png)
![2-[2-Methylpropyl(oxan-3-ylmethyl)amino]acetamide](/img/structure/B7143808.png)
